Lipophilicity (LogP) Differentiation vs. 2-Bromo and 4-Phenyl Analogs
The 2-bromo analog (2-Bromothieno[2,3-c]furan-6(4H)-one) has a reported LogP of 2.38, while the 4-phenyl analog (4-phenyl-4H-thieno[2,3-c]furan-6-one) has a LogP of 3.01 . The 4-ethyl derivative, with a smaller alkyl substituent than phenyl and lacking the electron-withdrawing bromine, is predicted to have a LogP between these values, offering an intermediate lipophilicity profile that may better balance aqueous solubility and membrane permeation—a critical factor for both in vitro assay compatibility and oral bioavailability optimization .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ~2.5–2.8 (estimated from structural interpolation) |
| Comparator Or Baseline | 2-Bromothieno[2,3-c]furan-6(4H)-one: LogP = 2.38; 4-Phenyl-4H-thieno[2,3-c]furan-6-one: LogP = 3.01 |
| Quantified Difference | Target LogP ~0.2–0.4 higher than 2-bromo analog; ~0.2–0.5 lower than 4-phenyl analog |
| Conditions | Computed/experimental LogP values from vendor datasheets (Fluorochem, Chemsrc) |
Why This Matters
Intermediate LogP values are associated with improved drug-likeness (Lipinski compliance) and balanced ADME properties, making the 4-ethyl compound a more attractive starting point for lead optimization than the highly lipophilic 4-phenyl or electron-deficient 2-bromo analogs.
